molecular formula C23H23NO5 B1374796 5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane CAS No. 1225347-11-4

5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane

Cat. No.: B1374796
CAS No.: 1225347-11-4
M. Wt: 393.4 g/mol
InChI Key: VSJBREXGTRXFPS-UHFFFAOYSA-N
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Description

5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane: is a complex organic compound characterized by its unique structural features, including a benzyloxy group attached to a naphthalene ring, a nitro group, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane typically involves multiple steps:

  • Formation of the Benzyloxy Naphthalene Intermediate

      Starting Materials: Naphthalene, benzyl chloride, and a base such as sodium hydroxide.

      Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at elevated temperatures.

      Process: Naphthalene undergoes a nucleophilic substitution reaction with benzyl chloride in the presence of a base to form 6-(Benzyloxy)naphthalene.

  • Formation of the Dioxane Ring

      Starting Materials: 6-(Benzyloxy)naphthalene, acetone, and a nitroalkane.

      Reaction Conditions: Acidic or basic catalysts are used to facilitate the cyclization reaction.

      Process: The intermediate undergoes a cyclization reaction with acetone and a nitroalkane to form the dioxane ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the benzyloxy group can lead to the formation of benzaldehyde or benzoic acid derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

      Conditions: Conducted under mild to moderate temperatures.

      Products: Reduction of the nitro group can yield amine derivatives.

  • Substitution

      Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Solvent and temperature conditions vary based on the specific substitution reaction.

      Products: Substitution reactions can modify the benzyloxy or nitro groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals due to its structural complexity and functional groups.

    Biological Probes: Can be used in the development of probes for studying biological processes at the molecular level.

Medicine

    Therapeutic Agents: Research into its potential as an anti-cancer or anti-inflammatory agent due to its ability to interact with specific biological targets.

Industry

    Polymer Synthesis: Utilized in the synthesis of specialized polymers with unique properties for industrial applications.

    Chemical Sensors: Development of sensors for detecting specific chemicals or environmental pollutants.

Mechanism of Action

The mechanism by which 5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and nitro groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The dioxane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(6-Methoxynaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxane: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness

    Structural Features: The combination of a benzyloxy group, nitro group, and dioxane ring in 5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane is unique, providing distinct chemical and physical properties.

    Reactivity: The presence of both electron-donating and electron-withdrawing groups allows for diverse chemical reactions and applications.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2,2-dimethyl-5-nitro-5-(6-phenylmethoxynaphthalen-2-yl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-22(2)28-15-23(16-29-22,24(25)26)20-10-8-19-13-21(11-9-18(19)12-20)27-14-17-6-4-3-5-7-17/h3-13H,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJBREXGTRXFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743365
Record name 5-[6-(Benzyloxy)naphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225347-11-4
Record name 2,2-Dimethyl-5-nitro-5-[6-(phenylmethoxy)-2-naphthalenyl]-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225347-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[6-(Benzyloxy)naphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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